molecular formula C18H23N3O6 B2790290 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-61-2

3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2790290
CAS No.: 1021117-61-2
M. Wt: 377.397
InChI Key: HDZPVDISFNPFNM-UHFFFAOYSA-N
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Description

The compound contains a 3,4,5-trimethoxybenzoyl group, which is a derivative of benzoic acid with three methoxy groups attached to the benzene ring . It also contains a 1,3,8-triazaspiro[4.5]decane-2,4-dione group, which is a type of spiro compound where two cyclic structures of different sizes share one atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy . The presence of the methoxy groups and the spiro structure would give characteristic signals in the NMR spectrum .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The ester group in the 3,4,5-trimethoxybenzoyl moiety could undergo hydrolysis, transesterification, or other reactions typical of esters . The spiro structure might also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents . Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces present .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the bioactivity of similar compounds, it could be of interest in medicinal chemistry or drug discovery .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4Related compounds such as methyl 3,4,5-trimethoxybenzoate derivatives are known to have biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and free radical scavenging properties . This suggests that the compound may interact with its targets to neutralize reactive oxygen species, which can cause significant damage to cell structures.

Biochemical Pathways

Related compounds are known to protect tissues and key metabolisms against reactive oxygen species . This suggests that the compound may affect pathways related to oxidative stress and cellular damage.

Result of Action

Related compounds are known to protect against damage to key biomolecules including dna, lipids, enzymes, and proteins . This suggests that the compound may have a protective effect on cellular structures and functions.

Properties

IUPAC Name

3-methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-20-16(23)18(19-17(20)24)5-7-21(8-6-18)15(22)11-9-12(25-2)14(27-4)13(10-11)26-3/h9-10H,5-8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZPVDISFNPFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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